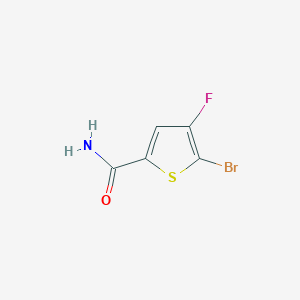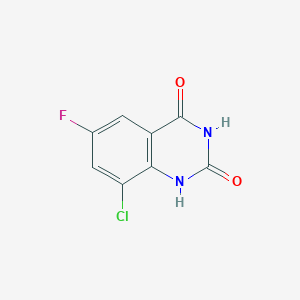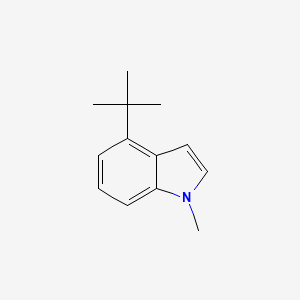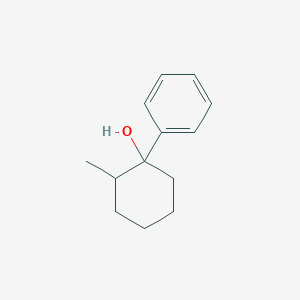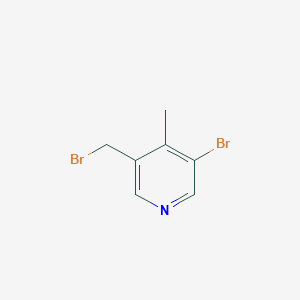
3-Bromo-5-(bromomethyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, specifically at the 3 and 5 positions, with a methyl group at the 4 position. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Bromo-5-(bromomethyl)-4-methylpyridine involves the bromination of 3,5-dimethylpyridine. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
For large-scale industrial production, an alternative method involves the use of 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and involves fewer hazardous reagents. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to yield (5-methylpyridin-3-yl)methanol. This intermediate is then brominated to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(bromomethyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds that can act as enzyme inhibitors or receptor modulators.
Medicine: Utilized in the synthesis of potential therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(bromomethyl)-4-methylpyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent bonding or non-covalent interactions. The bromine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3,5-Dibromopyridine: Contains two bromine atoms but lacks the methyl group, affecting its steric and electronic properties.
4-Bromo-3-methylpyridine: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Bromo-5-(bromomethyl)-4-methylpyridine is unique due to the presence of both bromine and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, particularly in the pharmaceutical industry .
Eigenschaften
Molekularformel |
C7H7Br2N |
|---|---|
Molekulargewicht |
264.94 g/mol |
IUPAC-Name |
3-bromo-5-(bromomethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
XXUSRHHJXVPELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


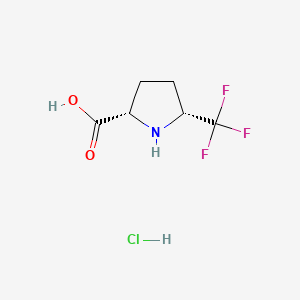


![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
